1-Nitrosobicyclo[1.1.0]butane
Description
Contextualization within Bicyclo[1.1.0]butane Chemistry Research
Bicyclo[1.1.0]butane (BCB) and its derivatives have captivated chemists for decades, primarily due to their extreme ring strain and the unique reactivity that arises from it. rsc.orgchempartner.com As the smallest bicyclic carbocycle, BCB is composed of two fused cyclopropane (B1198618) rings, resulting in a highly puckered structure with a C2v symmetry. pitt.edu The inter-ring angle is approximately 123°, and the bridgehead carbons exhibit an inverted geometry. pitt.eduwikipedia.org
Research into BCB chemistry has burgeoned from being a laboratory curiosity to providing powerful synthetic building blocks. rsc.org The central C1-C3 bond, possessing significant p-character, is susceptible to cleavage by a wide array of reagents, including electrophiles, nucleophiles, radicals, and transition metals. researchgate.netnih.gov This "strain-release" reactivity has been harnessed to construct a variety of more complex molecular architectures, including substituted cyclobutanes and bicyclo[1.1.1]pentanes, which are valuable motifs in medicinal chemistry. chinesechemsoc.orgchemrxiv.org The synthesis of substituted BCBs has traditionally been challenging, often requiring linear approaches to specific targets. rsc.org However, recent advances have enabled late-stage functionalization, including palladium-catalyzed cross-coupling reactions at the bridgehead position. rsc.org
Theoretical Framework of Strained Carbocyclic Systems
The concept of strain is fundamental to understanding the chemistry of molecules like bicyclo[1.1.0]butane. In 1885, Adolf von Baeyer first proposed that the stability of carbocyclic rings depends on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. britannica.com While this theory has been refined, the principle remains central. Bicyclo[1.1.0]butane is one of the most strained carbocycles that can be isolated on a large scale, with an estimated strain energy of about 64 kcal/mol (267 kJ/mol). rsc.orgwikipedia.org
This high strain energy is a composite of several factors:
Angle Strain (Baeyer Strain): The bond angles within the fused cyclopropane rings are severely distorted from the ideal tetrahedral or even the 60° of a normal cyclopropane.
Transannular Strain (Prelog Strain): Repulsive interactions between non-bonded atoms across the ring system further destabilize the molecule. psu.edu
The consequence of this immense strain is a molecule "spring-loaded" for reaction. chinesechemsoc.org The central bond of BCB is particularly weak and electron-rich, behaving somewhat like a π-bond. This allows BCBs to participate in reactions atypical for saturated hydrocarbons, such as cycloadditions and insertions, providing a thermodynamic driving force for a plethora of chemical transformations. rsc.orgnih.gov
Overview of Nitroso Functional Group Reactivity in Organic Synthesis
The nitroso group (–N=O) is a highly reactive and versatile functional group in organic synthesis. ucl.ac.uk Its reactivity is dominated by the low-lying LUMO (Lowest Unoccupied Molecular Orbital), which makes it a powerful electrophile. ucl.ac.uk However, the high-energy HOMO (Highest Occupied Molecular Orbital), associated with the nitrogen lone pair, allows it to also act as a nucleophile. ucl.ac.uk
Key aspects of nitroso compound reactivity include:
Electrophilicity: C-nitroso compounds readily react with nucleophiles at the nitrogen atom. They are excellent dienophiles and enophiles in cycloaddition reactions (Diels-Alder and Ene reactions). ucl.ac.ukucsb.edu
Dimerization: Many nitroso compounds exist in equilibrium with their colorless dimeric azodioxy forms, which can complicate their reactivity and handling. ucl.ac.uk The position of this equilibrium is highly dependent on the nature of the substituent attached to the nitroso group. ucl.ac.uk
Radical Trapping: Nitroso compounds are effective spin traps, reacting with radicals to form stable nitroxide radicals that can be detected by electron spin resonance (ESR) spectroscopy.
Synthetic Precursors: The nitroso group can be transformed into other important nitrogen-containing functionalities, such as amines and amides, making them valuable synthetic intermediates. acs.org
The synthesis of C-nitroso compounds can be challenging due to their high reactivity. nih.gov Common methods include the oxidation of hydroxylamines or primary amines, and the nitrosation of certain carbon nucleophiles. nih.gov
Significance of Integrating Nitroso Functionality onto a Strained Bicyclo[1.1.0]butane Core
The direct attachment of a nitroso group to the bridgehead carbon of a bicyclo[1.1.0]butane framework would create a molecule with an unprecedented combination of reactivity features. The significance of 1-Nitrosobicyclo[1.1.0]butane would lie in the interplay between the inherent strain of the BCB core and the electrophilic nature of the nitroso group.
Hypothesized Reactivity and Significance:
Novel Strain-Release Pathways: The electron-withdrawing nature of the nitroso group could significantly polarize the already weak central C1-C3 bond of the BCB core, potentially facilitating novel ring-opening reactions with a wider range of nucleophiles or under milder conditions.
Unique Cycloaddition Partner: this compound could serve as a unique dienophile or enophile. The subsequent strain-release of the BCB moiety in the cycloadduct could provide rapid access to complex, densely functionalized four-membered ring systems. For instance, a formal Alder-ene reaction, which has been demonstrated for other BCB derivatives, could lead to novel substituted cyclobutenes. nih.govnih.gov
Precursor to Novel Bioisosteres: The resulting functionalized cyclobutane (B1203170) derivatives could be of interest in medicinal chemistry. The BCB core itself is considered a bioisostere for phenyl rings, and the ability to introduce nitrogen functionality via the nitroso group would expand the accessible chemical space for drug discovery. rsc.orgchinesechemsoc.org
Mechanistic Probe: The extreme reactivity of this hypothetical molecule would make it an interesting subject for physical organic chemistry, allowing for the study of fundamental reaction mechanisms involving highly strained systems. The nitroso group could also serve as an intramolecular probe for radical intermediates formed during BCB ring-opening reactions.
The synthesis of this compound would likely be a significant challenge. A potential route could involve the reaction of a bridgehead organometallic BCB species (e.g., bicyclo[1.1.0]butyllithium) with a nitrosating agent like nitrosyl chloride or an alkyl nitrite. researchgate.netnih.gov However, the stability of the final product would be a major concern, given the propensity of both the BCB ring to rearrange and the nitroso group to react.
Data Tables
Table 1: Physicochemical Properties of Parent Bicyclo[1.1.0]butane
| Property | Value | Reference |
| Chemical Formula | C₄H₆ | wikipedia.org |
| Molar Mass | 54.09 g/mol | nist.gov |
| Appearance | Colorless gas | wikipedia.org |
| Boiling Point | 8.3 ± 0.2 °C | wikipedia.org |
| Strain Energy | ~64 kcal/mol | rsc.orgwikipedia.org |
| C1-C3 Bond Length | ~1.50 Å | pitt.edu |
| Interflap Angle (α) | ~123° | pitt.eduwikipedia.org |
Table 2: General Reactivity of Nitroso Compounds
| Reaction Type | Description | Reference |
| Ene Reaction | Acts as an enophile, reacting with alkenes containing an allylic hydrogen. | ucsb.edu |
| Diels-Alder Reaction | Acts as a dienophile, undergoing [4+2] cycloaddition with conjugated dienes. | ucsb.edu |
| Nucleophilic Addition | The electrophilic nitrogen is attacked by various nucleophiles. | ucl.ac.uk |
| Radical Trapping | Reacts with radical species to form stable nitroxide radicals. | pitt.edu |
| Dimerization | Forms an equilibrium with its azodioxy dimer. | ucl.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
104835-36-1 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
1-nitrosobicyclo[1.1.0]butane |
InChI |
InChI=1S/C4H5NO/c6-5-4-1-3(4)2-4/h3H,1-2H2 |
InChI Key |
PDOOAXMLTDHMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C2)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitrosobicyclo 1.1.0 Butane and Analogous Strained Systems
General Synthetic Approaches to Bicyclo[1.1.0]butane Scaffolds
The construction of the bicyclo[1.1.0]butane skeleton is a critical first step. Over the years, chemists have devised several ingenious routes, which can be broadly categorized into intramolecular ring closures, functionalization of related strained precursors, transition metal-catalyzed reactions, and the use of organometallic intermediates. chemrxiv.orgresearchgate.netacs.org These methods provide access to a variety of substituted BCBs, which are valuable intermediates for further functionalization. researchgate.net
Intramolecular Ring Closure Strategies for Bicyclobutanes
Intramolecular cyclization is a cornerstone of BCB synthesis, leveraging pre-organized precursors to facilitate the formation of the strained bicyclic system. A prominent strategy involves the 1,3-elimination from substituted cyclobutane (B1203170) precursors. For instance, the treatment of 3-chlorocyclobutanecarbonitrile with potassium tert-butoxide leads to the formation of a cyano-substituted BCB. rsc.org Similarly, the reaction of tertiary chlorides derived from 3-alkoxy cyclobutanones with magnesium metal in refluxing tetrahydrofuran (THF) also yields BCBs. rsc.org
Another powerful approach is the intramolecular cyclopropanation. An amide-directed Simmons-Smith cyclopropanation of propargyl amides has been successfully employed to assemble the bicyclo[1.1.0]butyl skeleton. core.ac.uk In a related vein, sequential intramolecular cyclopropanation reactions starting from epoxy-sulfones provide a pathway to BCB sulfones. rsc.org This method involves an initial base-triggered cyclopropane (B1198618) formation with epoxide opening, followed by conversion of the resulting alcohol to a sulfonate ester and a second lithiation/cyclopropanation sequence. rsc.org Dirhodium-catalyzed intramolecular cyclopropanation of specific diazo compounds is another effective method for generating the BCB core, which can then be used in subsequent reactions. nih.govacs.org
| Intramolecular Strategy | Precursor | Reagents/Conditions | Product | Reference(s) |
| 1,3-Elimination | 3-Chlorocyclobutanecarbonitrile | Potassium tert-butoxide | Cyano-substituted BCB | rsc.org |
| Amide-Directed Cyclopropanation | Propargyl amides | Et₂Zn, CH₂I₂ (Simmons-Smith) | Amide-substituted BCB | core.ac.uk |
| Sequential Cyclopropanation | Epoxy-sulfones | 1. n-BuLi; 2. Sulfonylation; 3. Lithiation | BCB sulfones | rsc.org |
| Dirhodium-Catalyzed Cyclopropanation | α-Allyldiazoacetates | Dirhodium catalyst | BCB carboxylates | nih.govacs.org |
Functionalization of Bicyclo[1.1.1]pentane Precursors
An alternative and increasingly popular route to BCBs involves the ring contraction of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are more stable and increasingly commercially available, making them attractive starting materials. chemrxiv.org Wiberg first observed that the C–I bond heterolysis of 1-iodobicyclo[1.1.1]pentane in the presence of sodium azide could yield a BCB. chemrxiv.org
Building on this, a more general two-step process has been developed. First, a photo-Hunsdiecker reaction is used to generate iodo-bicyclo[1.1.1]pentanes from the corresponding carboxylic acids under metal-free conditions. These iodo-BCP intermediates then react with various nitrogen and sulfur nucleophiles in a polar aprotic solvent like sulfolane to afford the corresponding substituted bicyclo[1.1.0]butane products. chemrxiv.org This transformation is thought to proceed through an SN1/E1-type mechanism. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling for Bridgehead Diversification
Functionalization of the BCB scaffold at the bridgehead position can be challenging due to the molecule's inherent strain and the reactivity of the central C-C bond. acs.orgnih.gov Transition metal catalysis has emerged as a powerful tool for late-stage diversification of pre-formed BCBs. rsc.org
A palladium-catalyzed Negishi cross-coupling strategy has been developed to introduce a variety of sp²-hybridized groups at the bridge position. acs.org This method utilizes directed metalation and allows for the introduction of arenes, heteroarenes, and alkenes with broad functional group tolerance, accommodating nitro, ester, halide, and nitrile groups. acs.org This approach significantly expands the range of accessible BCB derivatives, which can serve as versatile strain-release reagents. acs.org Furthermore, merging the C-C bond cleavage of BCBs with ruthenium-catalyzed remote C-H activation of heteroarenes provides a novel pathway to densely substituted cyclobutanes, showcasing the synthetic potential unlocked by transition metal catalysis. nih.gov
Carbenoid-Mediated Cyclopropanation Approaches
Carbenoid-mediated reactions are fundamental to the synthesis of cyclopropanes and have been adapted for the construction of the BCB framework. The previously mentioned intramolecular Simmons-Smith reaction is a classic example of a zinc carbenoid-mediated cyclopropanation.
More sophisticated methods involve transition metal-catalyzed decomposition of diazo compounds to generate metallocarbenes. A dirhodium-catalyzed intramolecular cyclopropanation of an α-allyldiazoacetate forms a bicyclo[1.1.0]butane intermediate. nih.govacs.org This intermediate can then undergo a subsequent photoinduced reaction with another diazo compound, which forms a triplet carbene that adds across the strained central C-C bond of the BCB to yield a bicyclo[1.1.1]pentane. nih.govacs.org While this example illustrates the use of BCBs formed from carbenes, the initial cyclopropanation step is a key strategy for accessing the BCB scaffold itself. nih.gov The development of radical carbenoids, generated via photoredox catalysis, has also expanded the toolkit for cyclopropanation reactions, offering new possibilities for accessing strained ring systems. youtube.com
Organometallic Intermediates in Bicyclo[1.1.0]butane Synthesis
Organometallic intermediates, particularly organolithium species, are highly versatile in BCB synthesis and functionalization. nih.gov A robust method for generating substituted BCBs involves the creation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes. core.ac.uk This is achieved through sequential transmetallation reactions with alkyllithium reagents. The resulting bicyclo[1.1.0]butyllithium is a potent nucleophile that can be trapped with a wide range of electrophiles to produce BCBs functionalized with amines, alcohols, esters, and amides. core.ac.uk
The relative acidity of the bridgehead C-H bonds in the BCB scaffold facilitates facile deprotonation to form these metalated intermediates. nih.gov This reactivity allows for the functionalization of an unsubstituted position on the carbon framework. nih.gov Recent advancements have enabled the generation and functionalization of bicyclo[1.1.0]butyllithium under continuous flow conditions, which offers significant practical advantages over traditional batch processes, such as operating at higher temperatures (0 °C vs. -78 °C) and using a single organolithium reagent instead of two. acs.org
| Organometallic Intermediate | Generation Method | Subsequent Reaction | Product | Reference(s) |
| Bicyclo[1.1.0]butyllithium | Transmetallation of gem-dibromocyclopropanes with alkyllithium | Trapping with various electrophiles (e.g., aldehydes, esters) | Functionalized BCBs | acs.orgcore.ac.uk |
| Metalated (Aza)bicyclo[1.1.0]butane | Deprotonation of bridgehead C-H with strong base | Reaction with carbon and heteroatom electrophiles | Diversified BCBs | nih.govresearchgate.net |
Strategies for Selective Introduction of Nitroso Functionality
Direct synthesis of 1-nitrosobicyclo[1.1.0]butane is not widely reported in the literature, likely due to the high reactivity of both the nitroso group and the strained bicyclic system. However, strategies for the introduction of related nitrogen-oxygen functionalities onto strained rings provide a blueprint for potential synthetic routes.
A plausible approach involves the reaction of a bicyclo[1.1.0]butyl organometallic intermediate, such as bicyclo[1.1.0]butyllithium, with a nitrosating agent. While this is a common method for synthesizing nitroso compounds, the high reactivity of the organolithium and the nitroso product could lead to side reactions.
Alternatively, radical-based methods offer a promising avenue. A highly diastereoselective 1,3-nitrooxygenation of BCBs has been achieved using tert-butyl nitrite (tBuONO) and TEMPO. nih.gov In this reaction, a radical generated from tBuONO engages in a homolytic substitution at a bridgehead carbon, cleaving the central C-C bond to form a cyclobutyl radical intermediate, which is then trapped by TEMPO. nih.gov Although this process results in a ring-opened product, it demonstrates that reagents like alkyl nitrites can effectively react with the BCB core to introduce a nitrogen-oxygen functional group. It is conceivable that under different conditions, or with a modified substrate, trapping of an intermediate prior to ring-opening could lead to a nitroso-functionalized BCB.
Furthermore, the synthesis of nitro-substituted bicyclo[1.1.0]butane analogues has been reported. researchgate.net For example, the successive treatment of 1-phenylsulfonyltricyclo[4.1.0.0²,⁷]heptane (a BCB analogue) with butyllithium and then ethyl nitrate leads to nitration at the bridgehead position. researchgate.net This demonstrates that an electrophilic nitrating agent can functionalize a lithiated BCB intermediate. The use of a milder nitrosating agent in place of ethyl nitrate could potentially yield the desired nitroso compound.
N-Nitrosation Reactions for Amine Derivatives
A classical and direct method for the formation of N-nitroso compounds is the N-nitrosation of a corresponding primary or secondary amine. nih.govresearchgate.net In this hypothetical pathway to this compound, the key precursor would be 1-aminobicyclo[1.1.0]butane. The synthesis of this amine is itself a challenge but could be envisioned through methods used for other functionalized BCBs, such as the reaction of bicyclo[1.1.0]butyllithium with an electrophilic nitrogen source.
Once the amine is obtained, it could be treated with a nitrosating agent. For secondary amines, nitrosation is typically straightforward, often using nitrous acid (generated in situ from sodium nitrite and a strong acid). nih.gov For a primary amine like 1-aminobicyclo[1.1.0]butane, the reaction is more complex as it typically leads to the formation of a diazonium ion, which is highly unstable on a strained bridgehead position and would likely decompose. However, under specific, controlled conditions, N-nitrosoamines can sometimes be isolated from primary amines.
Table 1: General Conditions for N-Nitrosation
| Amine Type | Typical Nitrosating Agent | Conditions | Product |
|---|---|---|---|
| Secondary | NaNO₂ / HCl | Aqueous, acidic, low temp. | N-Nitrosoamine |
| Tertiary | NaNO₂ / Acid | Acidic, requires dealkylation | N-Nitrosoamine |
C-Nitrosation Reactions in Strained Carbocycles
Direct introduction of a nitroso group onto a carbon atom (C-nitrosation) is an alternative strategy. This typically involves the reaction of an organometallic species with a nitrosating agent or the direct substitution of a hydrogen atom. nih.gov For bicyclo[1.1.0]butane, the high s-character of the bridgehead C-H bonds makes them relatively acidic, allowing for deprotonation to form bicyclo[1.1.0]butyllithium. researchgate.net This nucleophilic intermediate can react with various electrophiles.
While direct reaction with a nitrosating agent to form the C-NO bond is plausible, a closely related transformation has been reported for a similar strained system. Research by Vasin et al. demonstrated that 1-phenyltricyclo[4.1.0.02,7]heptane, which contains a BCB core, can be lithiated and subsequently treated with ethyl nitrate to yield the corresponding 1-nitro derivative, 1-nitro-7-phenyltricyclo[4.1.0.02,7]heptane. researchgate.net This C-nitration serves as a strong proof-of-concept for introducing a nitrogen-oxygen moiety at the bridgehead position of a BCB skeleton via a C-N bond-forming reaction. researchgate.net
Table 2: C-Nitration of a Bicyclo[1.1.0]butane Analogue
| Starting Material | Reagents | Product | Reference |
|---|
This method highlights a viable, if indirect, route toward the target compound, as nitro groups can potentially be reduced to nitroso groups.
Oxidation of Hydroxylamines or Related Nitrogen Precursors
A well-established method for synthesizing C-nitroso compounds is the controlled oxidation of the corresponding hydroxylamine. nih.gov This pathway would require the initial synthesis of 1-(hydroxyamino)bicyclo[1.1.0]butane. This precursor could potentially be formed by reacting 1-lithiated bicyclo[1.1.0]butane with an appropriate electrophile, such as an oxime or a nitroso compound, followed by reduction.
Once the hydroxylamine is synthesized, it can be oxidized to the nitroso compound using a variety of mild oxidizing agents. Common reagents for this transformation include:
Potassium dichromate (K₂Cr₂O₇)
Silver(I) oxide (Ag₂O)
Lead(IV) acetate (Pb(OAc)₄)
tert-Butyl hypochlorite (t-BuOCl)
The choice of oxidant is critical to prevent over-oxidation to the corresponding nitro compound. Given the sensitivity of the BCB core, extremely mild conditions would be necessary.
Convergent and Divergent Synthetic Pathways to this compound
Synthetic strategies can be broadly classified as convergent or divergent. A divergent approach involves modifying a common intermediate to create a library of related compounds, while a convergent approach assembles complex molecules from several smaller, independently prepared fragments.
Post-Functionalization of Pre-formed Bicyclo[1.1.0]butane Derivatives
A divergent, or "late-stage functionalization," approach is highly practical for synthesizing derivatives of bicyclo[1.1.0]butane. rsc.org This strategy relies on the synthesis of a stable, versatile BCB precursor, such as 1-bromobicyclo[1.1.0]butane or a sulfone-substituted BCB, which can then be converted into various functionalized analogues. researchgate.netnih.gov
The C-nitration method described previously is a prime example of this approach. researchgate.net Starting from a stable, pre-formed BCB derivative, a lithium-halogen exchange or direct deprotonation generates a nucleophilic bridgehead carbon that can be trapped with an electrophilic nitrogen-oxygen source. This strategy allows the highly strained bicyclic core to be constructed first, with the sensitive nitroso (or nitro) functionality introduced in a final step.
Cyclization Strategies Incorporating Nitroso Group Precursors
A convergent approach would involve constructing the bicyclo[1.1.0]butane ring system from precursors that already contain the nitroso group or a masked equivalent. Such strategies are inherently more complex due to the high strain of the target ring system. One theoretical approach could be based on the intramolecular cyclization of a suitably functionalized cyclopropane or cyclobutane. For instance, intramolecular reactions of in-situ generated nitrosoalkenes are known to form bridged carbocyclic systems. nih.gov However, adapting such a method to form the exceptionally strained central bond of a bicyclo[1.1.0]butane system would be a formidable synthetic challenge.
Related Functionalization of Bicyclo[1.1.0]butanes with Nitrogen-Oxygen Moieties
While the direct synthesis of this compound is sparsely detailed, significant progress has been made in the related functionalization of BCBs to introduce other nitrogen-oxygen moieties, particularly through strain-releasing reactions. These reactions typically cleave the weak central C1-C3 bond to generate functionalized cyclobutane derivatives.
A notable example is the diastereoselective 1,3-nitrooxygenation of BCBs. nih.govresearchgate.netrsc.org In this catalyst-free radical reaction, treatment of various substituted BCBs with tert-butyl nitrite (tBuONO) and TEMPO results in the formation of 1,1,3-trisubstituted cyclobutanes. nih.gov The proposed mechanism involves the thermal homolysis of tBuONO to generate a nitroso radical (NO·), which is oxidized in the presence of air to the nitrogen dioxide radical (NO₂·). rsc.org This radical then adds to a bridgehead carbon of the BCB, cleaving the central bond and forming a cyclobutyl radical intermediate. This intermediate is subsequently trapped by TEMPO to yield the final 1,3-nitrooxygenated product with high diastereoselectivity. nih.govrsc.org
Table 3: Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes
| Bicyclo[1.1.0]butane Substrate (R group) | Reagents | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Benzoyl | tBuONO, TEMPO, CHCl₃ | 1-Benzoyl-1-nitro-3-(TEMPO-oxy)cyclobutane | 85 | >20:1 | nih.gov |
| 4-Methoxybenzoyl | tBuONO, TEMPO, CHCl₃ | 1-(4-Methoxybenzoyl)-1-nitro-3-(TEMPO-oxy)cyclobutane | 82 | >20:1 | nih.gov |
This methodology provides a robust and efficient route to highly functionalized cyclobutanes containing both a nitro group and an oxygen-based functional group, showcasing a productive pathway for the functionalization of the BCB core with N-O moieties.
Diastereoselective 1,3-Nitrooxygenation Methodologies
A significant advancement in the synthesis of functionalized cyclobutanes involves the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes (BCBs). This method provides access to 1,1,3-trisubstituted cyclobutanes with high levels of diastereoselectivity. The reaction is typically carried out using tert-butyl nitrite as the nitro source and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxygen source in a radical cascade process. rsc.orgdiva-portal.org
This catalyst-free reaction is praised for its operational simplicity, scalability, and the ability to be conducted in the open air. rsc.orgdiva-portal.org The process is initiated by the thermal decomposition of tert-butyl nitrite, which generates a tert-butoxyl radical and nitric oxide. The tert-butoxyl radical can then abstract a hydrogen atom to form a reactive radical, or nitric oxide can be oxidized to a nitrogen dioxide radical in the presence of air. The nitrogen dioxide radical then adds to the central bond of the bicyclo[1.1.0]butane, leading to a ring-opened radical intermediate. This intermediate is subsequently trapped by TEMPO to yield the 1,3-nitrooxygenated product. diva-portal.org
The diastereoselectivity of the final product is often enhanced during purification by silica (B1680970) gel chromatography, which can cause isomerization to the thermodynamically more stable isomer. diva-portal.org A variety of substituted bicyclo[1.1.0]butanes have been shown to be effective substrates for this transformation, affording the corresponding nitrocyclobutanes in good to excellent yields. rsc.orgdiva-portal.org
Table 1: Diastereoselective 1,3-Nitrooxygenation of Various Bicyclo[1.1.0]butanes
| Substrate (Bicyclo[1.1.0]butane derivative) | Product (1,1,3-Trisubstituted cyclobutane) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1-(4-Methoxybenzoyl)-3-phenylbicyclo[1.1.0]butane | (1-(4-Methoxybenzoyl)-3-nitro-3-phenylcyclobutyl)oxy-2,2,6,6-tetramethylpiperidine | 85 | >20:1 |
| 1-(4-Chlorobenzoyl)-3-phenylbicyclo[1.1.0]butane | (1-(4-Chlorobenzoyl)-3-nitro-3-phenylcyclobutyl)oxy-2,2,6,6-tetramethylpiperidine | 82 | >20:1 |
| 1-(4-Bromobenzoyl)-3-phenylbicyclo[1.1.0]butane | (1-(4-Bromobenzoyl)-3-nitro-3-phenylcyclobutyl)oxy-2,2,6,6-tetramethylpiperidine | 80 | >20:1 |
| 1-Benzoyl-3-(4-fluorophenyl)bicyclo[1.1.0]butane | (1-Benzoyl-3-(4-fluorophenyl)-3-nitrocyclobutyl)oxy-2,2,6,6-tetramethylpiperidine | 78 | >20:1 |
| 1-Benzoyl-3-(p-tolyl)bicyclo[1.1.0]butane | (1-Benzoyl-3-nitro-3-(p-tolyl)cyclobutyl)oxy-2,2,6,6-tetramethylpiperidine | 88 | >20:1 |
Radical-Mediated Nitro-Functionalization on Bicyclo[1.1.0]butanes
Beyond the 1,3-nitrooxygenation methodology, other radical-mediated approaches for the functionalization of bicyclo[1.1.0]butanes have been explored, which could potentially be adapted for nitro-functionalization. One such approach involves the generation of bicyclo[1.1.0]butyl radical cations through photoredox catalysis. nih.govnih.gov This method utilizes a photocatalyst to promote the single-electron oxidation of the bicyclo[1.1.0]butane, forming a highly reactive radical cation intermediate. nih.govnih.gov
These radical cations have been shown to undergo various transformations, including cycloaddition reactions with alkenes. nih.govnih.gov While the direct nitro-functionalization of these radical cations has not been extensively reported, this reactive intermediate presents a plausible substrate for reaction with a suitable nitro-radical source. The successful application of photoredox catalysis in the generation of bicyclo[1.1.0]butyl radicals opens an avenue for the development of novel nitro-functionalization methods under mild conditions.
The challenge in developing such a methodology lies in the identification of a compatible nitro-radical precursor that can efficiently react with the bicyclo[1.1.0]butyl radical cation in a controlled manner. Future research in this area may focus on exploring various nitrogen-based radical precursors and optimizing reaction conditions to achieve efficient and selective nitro-functionalization of the bicyclo[1.1.0]butane core via a photoredox-catalyzed pathway.
It is important to distinguish these radical-mediated pathways from ionic methods. For instance, the synthesis of certain nitro-substituted bicyclo[1.1.0]butane derivatives has been achieved through the treatment of lithiated bicyclo[1.1.0]butanes with ethyl nitrate, a process that proceeds through an ionic mechanism rather than a radical one. researchgate.net
Reactivity and Mechanistic Investigations of 1 Nitrosobicyclo 1.1.0 Butane
Strain-Release Driven Reactivity of the Bicyclo[1.1.0]butane Core
The reactivity of the bicyclo[1.1.0]butane skeleton is dominated by the release of its substantial strain energy. rsc.org The central carbon-carbon bond, possessing significant p-character, behaves somewhat like a π-bond, making it susceptible to a variety of bond-cleavage pathways. rsc.orgnih.gov This unique electronic structure allows BCBs to react with electrophiles, nucleophiles, radicals, and other reactive species in ways that lead to the formation of functionalized cyclobutane (B1203170) derivatives and other complex scaffolds. researchgate.netresearchgate.net
The central C1-C3 bond of the bicyclo[1.1.0]butane core is susceptible to homolytic cleavage under thermal or photochemical conditions. This cleavage results in the formation of a 1,3-cyclobutane diradical intermediate, which can then undergo further reactions. For instance, thermal activation can induce ring-opening to yield substituted cyclobutanes. In the context of 1-nitrosobicyclo[1.1.0]butane, the presence of the nitroso group is expected to influence this process. Thermal homolysis of the N-O bond in similar nitroso compounds can generate a nitroso radical (NO•), which, in the presence of oxygen, can be oxidized to the NO₂ radical. rsc.org This NO₂ radical could then attack the central C-C bond of the BCB core, initiating a radical cascade. rsc.org
Photochemical excitation, often facilitated by photosensitizers under visible light, can also promote the homolytic cleavage of the central bond. rsc.orgnih.gov This strategy often involves single-electron transfer (SET) to generate a BCB radical cation, which is highly reactive. nih.gov The subsequent fate of the diradical or radical cation intermediate is diverse and can lead to various rearranged or addition products.
Table 1: Examples of Reaction Conditions for Homolytic Cleavage of Bicyclo[1.1.0]butane Derivatives
| Reaction Type | Conditions | Intermediate | Product Type |
|---|---|---|---|
| Thermal Isomerization | Heat | 1,3-Diradical | 1,3-Butadiene (B125203) wikipedia.org |
| Photoredox Catalysis | Visible light, photocatalyst | Radical cation | Cyclobutane adducts rsc.orgnih.gov |
| Radical-mediated Ring Opening | Radical initiator (e.g., AIBN) | Adduct radical | Functionalized cyclobutanes rsc.org |
The bridgehead carbons of the bicyclo[1.1.0]butane system can act as electrophilic sites, particularly when substituted with an electron-withdrawing group. rsc.org Nucleophiles can attack a bridgehead carbon, leading to the cleavage of the central C-C bond and the formation of a cyclobutyl anion. This anion is then typically protonated or trapped by an electrophile to yield a 1,3-disubstituted cyclobutane. rsc.org The stereochemical outcome of these additions can be influenced by the nature of the substituent and the reaction conditions. rsc.org
In the case of this compound, the nitroso group's electronic effect will be a key determinant of its susceptibility to nucleophilic attack. While the nitroso group can be electron-withdrawing, its direct influence on the bridgehead's electrophilicity in this specific strained system requires detailed investigation. Organometallic reagents, such as organocuprates, have been shown to add to BCBs in a homoconjugate addition fashion. rsc.org
Electrophilic attack on the central C-C bond of bicyclo[1.1.0]butanes is a well-documented reaction pathway. epa.gov Protonation or reaction with other electrophiles can lead to the formation of a cyclobutyl cation. This cation can then be trapped by a nucleophile or undergo rearrangements to form various cyclic and bicyclic products. epa.gov For example, acid-catalyzed reactions with water or alcohols can yield substituted norpinanols or their corresponding ethers after rearrangement. epa.gov The regioselectivity of the electrophilic attack and the subsequent rearrangement pathways are often dependent on the substituents present on the BCB core. epa.gov The reaction of BCB-alcohols with a Brønsted or Lewis acid can trigger a rearrangement to generate ketones. rsc.org
Radical additions to the bicyclo[1.1.0]butane core represent a powerful strategy for the synthesis of complex cyclobutane structures. researchgate.net These reactions are often initiated by the addition of a radical to one of the bridgehead carbons, leading to the cleavage of the central bond and the formation of a cyclobutyl radical. This radical can then participate in cascade reactions, such as cyclizations, to form polycyclic systems. rsc.org Visible light-mediated photoredox catalysis is a common method to generate the initial radicals and has been employed in a variety of transformations, including decarboxylative radical additions. rsc.org For instance, a diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has been achieved using tert-butylnitrite and TEMPO, proceeding through a radical ring-opening and trapping mechanism. rsc.org
Table 2: Overview of Radical Cascade Reactions Involving Bicyclo[1.1.0]butanes
| Cascade Type | Initiator/Catalyst | Key Intermediate | Final Product |
|---|---|---|---|
| Spirocyclization | Thiyl radical (from PhSSPh) | Tertiary radical, then alkyl radical | Spirocyclobutyl lactones/lactams rsc.org |
| researchgate.netresearchgate.net-Rearrangement | Photoredox catalyst, α-silylamines | Silylketene acetal | Polysubstituted cyclobutanes researchgate.net |
| Formal Ene Reaction | Sc(OTf)₃ | Cationic intermediate | 1,3-Disubstituted cyclobutanes researchgate.net |
The strained central bond of bicyclo[1.1.0]butanes can react with carbenes and nitrenes. These reactions can lead to the formation of highly strained and complex polycyclic systems. For example, the reaction of a bicyclo[1.1.0]butane with a carbene can lead to the formation of a bicyclo[1.1.1]pentane derivative through the formal insertion of the carbene into the central C-C bond. Enzymatic systems have been engineered to catalyze the formation of bicyclo[1.1.0]butanes from alkynes via successive carbene additions. researchgate.net The reaction of this compound with these reactive intermediates would likely involve complex pathways, potentially leading to novel heterocyclic structures.
Reactivity Profiles of the Nitroso Functional Group in a Strained Environment
The nitroso group (–N=O) is a versatile functional group whose reactivity is expected to be significantly influenced by its attachment to the highly strained bicyclo[1.1.0]butane core. The ring strain can affect the electronic properties and steric accessibility of the nitroso moiety. nih.gov
One of the characteristic reactions of nitroso compounds is their participation in cheletropic decompositions. For cyclic nitrosoamines, thermal stability towards the extrusion of nitrous oxide (N₂O) is largely determined by the ring strain. nih.gov While this compound is not a nitrosoamine, the principle that ring strain can drive the fragmentation of the nitroso-containing ring system is relevant.
Furthermore, the nitroso group can act as a radical acceptor. In the presence of radical species, the nitrogen atom of the nitroso group can be attacked, leading to the formation of a nitroxide radical. This reactivity is central to the use of nitroso compounds as spin traps. In the context of the strained BCB core, which can readily form radical intermediates, intramolecular radical trapping by the nitroso group could be a facile process, leading to novel bicyclic or tricyclic nitrogen-containing heterocycles.
The nitroso group can also participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a 2π component in other cycloadditions. The high p-character of the central C-C bond of the BCB core could potentially interact electronically with the nitroso group, modulating its reactivity in such transformations. The juxtaposition of the strained, reactive C-C bond and the nitroso group in this compound suggests the potential for unique, concerted, or stepwise cycloaddition-rearrangement cascades that are not observed in simpler, unstrained nitrosoalkanes.
N-O Heterodienophilic Behavior and Cycloaddition Reactions
The nitroso group is a potent heterodienophile, readily participating in [4+2] cycloaddition reactions, known as the nitroso Diels-Alder reaction, with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine derivatives. beilstein-journals.org This reactivity is anticipated for this compound. In these reactions, the N=O double bond of the nitroso compound acts as the dienophile. The regioselectivity of the nitroso hetero-Diels-Alder reaction is influenced by electronic and steric factors of both the diene and the dienophile. beilstein-journals.org
The reactivity of nitroso dienophiles generally increases with the electron-withdrawing nature of the substituent attached to the nitroso group. beilstein-journals.org For instance, acylnitroso compounds are more reactive than nitrosotoluene. beilstein-journals.org The bicyclo[1.1.0]butyl group's electronic and steric properties would therefore play a crucial role in the reactivity of this compound in such cycloadditions. The reaction with an unsymmetrical diene, such as 1,3-butadiene, could potentially yield two regioisomers.
| Diene | Dienophile | Product | Reference |
| Conjugated Diene | Nitroso Compound | 3,6-dihydro-2H-1,2-oxazine | beilstein-journals.org |
| 9,10-dimethylanthracene | Nitrosocarbonylmethane | Cycloadduct | nih.gov |
| Ergosterol | Nitrosocarbonylmethane | Cycloadduct | nih.gov |
These reactions are often reversible, meaning the product distribution can be under either kinetic or thermodynamic control. beilstein-journals.org The use of nitroso Diels-Alder reactions has been a valuable strategy for the functionalization of diene-containing natural products. nih.gov
Photochemical Transformations of the Nitroso Group
The photochemistry of C-nitroso compounds is characterized by the homolytic cleavage of the C-N bond upon irradiation with visible light (n→π* transition). rsc.orgunipi.it For tertiary nitrosoalkanes, this primary photochemical step leads to the formation of a tertiary alkyl radical and nitric oxide. rsc.orgrsc.org In the case of this compound, photolysis would be expected to generate the 1-bicyclo[1.1.0]butyl radical and nitric oxide.
The subsequent fate of these radicals dictates the final product distribution. Common reaction pathways for the alkyl radicals include:
Recombination with nitric oxide: This can reform the starting nitroso compound or lead to the formation of an alkyl nitrite. rsc.org
Dimerization: Two alkyl radicals can combine to form a dimer.
Disproportionation: This can lead to the formation of an alkene and an alkane. rsc.org
Reaction with the solvent: In a solvent like methanol, the alkyl radical can abstract a hydrogen atom, and the resulting solvent radical can lead to other products. rsc.org
The photolysis of monomeric primary and secondary nitrosoalkanes can also lead to isomerization to the corresponding oximes. researchgate.net However, for tertiary nitroso compounds like 1-nitrosoadamantane, which lacks an α-hydrogen, this pathway is not possible. rsc.org Similarly, this compound would not be expected to isomerize to an oxime photochemically.
Role as a Radical Acceptor and Spin Trapping Agent
Nitroso compounds are well-established spin traps in electron spin resonance (ESR) spectroscopy. cdnsciencepub.comnumberanalytics.com They react with transient, short-lived radicals to form more stable nitroxide radicals, which can be detected and characterized by ESR. cdnsciencepub.comnumberanalytics.com The mechanism involves the addition of the radical to the nitrogen atom of the nitroso group. numberanalytics.com
This compound, being a tertiary nitroso compound, is expected to function as an effective spin trap for carbon-centered radicals. unisi.it The high reactivity of the nitroso group makes it an excellent scavenger for radicals. The resulting nitroxide radical would have the trapped radical attached directly to the nitrogen atom, which often allows for the identification of the trapped radical through the analysis of the hyperfine splitting pattern in the ESR spectrum. cdnsciencepub.com
It is important to note that some nitroso compounds can undergo non-radical side reactions, such as the ene reaction, which can lead to the formation of hydroxylamines that may be oxidized to nitroxides, potentially causing artifacts in spin trapping experiments. unisi.itnih.gov
| Spin Trap Type | Trapped Radical | Resulting Stable Radical | Reference |
| Nitroso Compound | R• | R-N(O•)-R' | cdnsciencepub.comnumberanalytics.com |
| Nitrone | R• | R-CH(R')-N(O•)-R'' | nih.gov |
| 2-Methyl-2-nitrosopropane (B1203614) (MNP) | Carbon-centered radical | MNP-adduct (Nitroxide) | unisi.itnih.gov |
Comparison with Acyloxy Nitroso Compounds and their Rearrangements
Acyloxy nitroso compounds, which can be generated from the corresponding oximes, are known to undergo rearrangements to produce cyclic hydroxamic acids or Beckmann-type rearrangement products. nih.govscispace.com The reaction of cyclopentanone-derived oximes with lead tetraacetate generates acyloxy nitroso compounds that, upon basic hydrolysis, yield ring-expanded cyclic hydroxamic acids. scispace.com This rearrangement occurs with the regioselective insertion of the -NOH group to the more substituted carbon. nih.gov
Furthermore, the reaction of acyloxy nitroso compounds with phosphines can lead to a Beckmann-type rearrangement product, which can be hydrolyzed to the corresponding lactam. nih.govidexlab.com This reactivity highlights a key difference from simple nitrosoalkanes. While this compound itself does not possess the acyloxy group, understanding the reactivity of these related compounds provides a broader context for the chemistry of the nitroso functional group. The beilstein-journals.orgnih.gov-sigmatropic rearrangement of acyloxy nitronic acids is another related transformation. researcher.life
Beckmann-Type Rearrangements and Analogous Processes
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide or a lactam in the case of cyclic oximes. wikipedia.orgbyjus.comslideshare.net This reaction proceeds via the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org
For a bicyclic system, the Beckmann rearrangement can be influenced by ring strain. core.ac.uk In some cases, fragmentation reactions can compete with or dominate the rearrangement pathway. wikipedia.org For instance, the Beckmann rearrangement of strained bicyclic ketoximes, such as those derived from norbornanone, can be complex. researchgate.net However, the presence of a neighboring carboxylic acid group has been shown to facilitate the classic Beckmann rearrangement in some strained bicyclic systems. core.ac.ukresearchgate.net
A hypothetical precursor ketone to this compound could be converted to its oxime. Treatment of this oxime with an acid catalyst would be expected to initiate a Beckmann-type rearrangement. The highly strained nature of the bicyclo[1.1.0]butane ring would likely have a significant impact on the course of this reaction, potentially favoring fragmentation pathways.
Detailed Mechanistic Pathways and Intermediates
Characterization of Proposed Diradical Species
The cleavage of the central C1-C3 bond in the bicyclo[1.1.0]butane ring system can lead to the formation of 1,3-diradical intermediates. The presence of such radical intermediates in reactions of bicyclo[1.1.0]butane derivatives has been supported by chemical and spectroscopic studies. nih.gov
Electron spin resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. libretexts.orgunibo.it However, the high reactivity and short lifetimes of many radical intermediates often make their direct observation challenging. In such cases, spin trapping is employed. nih.gov
In the context of this compound, a diradical species could be proposed to arise from the homolytic cleavage of the central bond. The characterization of such a diradical would likely involve trapping it with a spin trap like 2-methyl-2-nitrosopropane (MNP). The resulting ESR spectrum of the spin adduct could provide evidence for the existence of the diradical and information about its structure through the analysis of hyperfine coupling constants. nih.govacs.orgacs.org
For example, in a study of the intramolecular rearrangement of a bicyclobutane derivative, ESR analysis in the presence of MNP showed signals consistent with the trapping of radical intermediates, supporting a mechanism involving diradical species. nih.gov A similar approach could be envisioned for elucidating the mechanistic pathways involving diradical intermediates derived from this compound.
Investigation of Single-Electron Transfer (SET) Processes
The reactivity of the bicyclo[1.1.0]butane framework is profoundly influenced by single-electron transfer (SET) processes, a pathway that is particularly relevant for the nitroso-substituted derivative due to the electron-accepting nature of the nitroso group. Research has demonstrated that bicyclo[1.1.0]butanes can undergo single-electron oxidation to form highly reactive radical cation intermediates. rsc.orgresearchgate.net This activation mode, often achieved through photoredox catalysis, opens up reaction pathways that are distinct from traditional nucleophilic or electrophilic additions. rsc.orgnih.gov
The formation of a BCB radical cation involves the removal of an electron from the strained central C1–C3 σ-bond. rsc.org This process is facilitated by the high strain energy of the ring system, which is estimated to be around 66 kcal/mol. researchgate.netresearchgate.net The resulting radical cation is a potent intermediate for various transformations. For instance, studies have shown that these radical cations can participate in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a wide range of alkenes, including those that are non-activated. rsc.orgnih.gov
In the context of this compound, the nitroso group is expected to significantly lower the oxidation potential of the molecule, making the formation of the radical cation more favorable compared to unsubstituted BCBs. Although direct studies on the nucleophilic addition to a this compound radical cation are limited, it is postulated that such intermediates would be highly electrophilic and susceptible to attack by nucleophiles or participation in cycloadditions. nih.gov The reaction of BCBs with tert-butyl nitrite, a nitrosating agent, to form 1,3-difunctionalized cyclobutanes proceeds through radical intermediates, underscoring the propensity of the BCB core to engage in SET-initiated pathways. rsc.orgresearchgate.net
Analysis of Dynamically Concerted and Asynchronous Reaction Pathways
The cleavage of the central C1–C3 bond in bicyclo[1.1.0]butanes can proceed through various mechanistic pathways, including concerted, stepwise, and asynchronous routes. The thermolysis of the parent bicyclo[1.1.0]butane to 1,3-butadiene is believed to occur via a concerted [σ2s + σ2a] cycloelimination, highlighting the system's ability to engage in pericyclic reactions. wikipedia.org However, many transformations, particularly those involving radical or ionic intermediates, follow non-concerted, stepwise pathways. nih.govorgsyn.org
Computational and experimental studies on related systems provide insight into the potential pathways for this compound. For example, the photochemical denitrogenation of related bicyclic azoalkanes has been shown to proceed through dynamically concerted but asynchronous reactions, where one C-N bond breaks on an excited state surface before the second bond breaks after transitioning to the ground state. nih.gov
For reactions involving BCBs, stepwise radical additions are a common motif. researchgate.net In the case of the diastereoselective 1,3-nitrooxygenation of BCBs with tert-butylnitrite and TEMPO, the reaction is initiated by the radical ring-opening of the BCB. rsc.orgresearchgate.net This forms a cyclobutyl radical intermediate, which is then trapped, demonstrating a clear stepwise process. It is highly probable that reactions involving this compound would follow similar stepwise radical pathways, where the initial cleavage of the strained C-C bond leads to an intermediate that is subsequently trapped. The exploration of BCBs in pericyclic processes like ene-like reactions has also been investigated, with computational studies supporting a concerted, albeit asynchronous, pathway in certain cases. orgsyn.org
Elucidation of Regioselectivity and Diastereoselectivity
The functionalization of bicyclo[1.1.0]butanes often proceeds with high levels of regio- and diastereoselectivity, which is critical for their application in targeted synthesis. The substitution pattern on the BCB core plays a crucial role in directing the outcome of these reactions.
A key example is the diastereoselective 1,3-nitrooxygenation of keto-substituted BCBs, which yields 1,1,3-trisubstituted cyclobutanes with excellent yields and diastereoselectivity. rsc.orgCurrent time information in Bangalore, IN. In this process, the pre-installed substituent controls the stereochemical outcome. Although the initial radical ring-opening and trapping may occur with only moderate stereoselectivity, subsequent isomerization on silica (B1680970) gel during purification can lead to the thermodynamically more stable syn-isomer with high diastereomeric ratios. Current time information in Bangalore, IN.
The regioselectivity of nucleophilic or radical attack on BCB radical cations has also been systematically studied. acs.org The interplay between the electronic nature of substituents on both the BCB and the reacting partner can lead to regiodivergent pathways. acs.org For example, in [2σ+2π] cycloadditions, the nucleophilic partner can attack either the C2 or C3 position of the BCB radical cation, with the outcome being tunable based on the substituents. acs.org For this compound, the strong electron-withdrawing and directing effect of the nitroso group would be expected to exert significant control over the regioselectivity of addition reactions, likely favoring attack at the C3 position to form a stabilized radical or anionic intermediate at the C1 position.
Table 1: Diastereoselectivity in the Nitrooxygenation of Keto-BCBs Current time information in Bangalore, IN.
| Keto-BCB Substituent (Aryl) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1-Naphthyl | 3 | 73 | 20:1 |
| 6-Methoxy-2-naphthyl | 4 | 86 | 12:1 |
| Phenyl | 5 | 72 | 13:1 |
Influence of Ring Strain on Activation Energies and Reaction Dynamics
The immense ring strain energy of approximately 66 kcal/mol is the primary driving force for the reactivity of bicyclo[1.1.0]butane and its derivatives. researchgate.netresearchgate.net This stored potential energy dramatically lowers the activation barriers for reactions that involve the cleavage of the central C1–C3 bond, enabling transformations to occur under mild conditions. researchgate.net The facile homolytic and heterolytic dissociation of this bond is a direct consequence of this strain. researchgate.netresearchgate.net
The strain energy not only accelerates reaction rates but also dictates the types of reaction pathways that are accessible. The C1–C3 bond possesses significant p-character, allowing it to react in ways that are analogous to both σ- and π-bonds. researchgate.netorgsyn.org This dual reactivity enables BCBs to participate in a diverse array of processes including pericyclic reactions, transition-metal-mediated insertions, and radical additions. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the bridgehead and methylene (B1212753) protons. The bridgehead proton (at C3) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons are expected to exhibit complex splitting patterns, including significant geminal and vicinal coupling constants, further complicated by the rigid "butterfly" geometry of the BCB core. rsc.org
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by signals in the upfield region, typical for strained carbocyclic systems. The bridgehead carbons (C1 and C3) are expected to have distinct chemical shifts due to the different substituents (-NO vs. -H). The C1 carbon, bonded to the electron-withdrawing nitroso group, would be shifted downfield relative to the C3 carbon. The methylene carbons (C2 and C4) would likely show similar chemical shifts.
Interactive Data Table: Predicted NMR Chemical Shifts for 1-Nitrosobicyclo[1.1.0]butane
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1-H (Bridgehead) | N/A (Substituted with -NO) | > 60 | Shift influenced by the electron-withdrawing nitroso group. |
| C3-H (Bridgehead) | 2.5 - 3.5 | 20 - 30 | Upfield shift characteristic of strained bridgehead protons. |
| C2/C4-H₂ (Methylene) | 1.0 - 2.0 | 15 - 25 | Complex multiplets due to geminal and vicinal coupling. |
Note: These are estimated values based on data for substituted bicyclo[1.1.0]butanes and general principles of NMR spectroscopy. Actual values may vary.
Techniques such as broadband ¹H homo-decoupled NMR could be employed to simplify the complex proton spectra by collapsing J-coupled multiplets into singlets, aiding in peak assignment. nih.gov Furthermore, two-dimensional NMR experiments (COSY, HSQC, HMBC) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the bicyclic framework.
Mass Spectrometry for Molecular Adduct Characterization
Mass spectrometry (MS) is a highly sensitive method for determining the molecular weight and fragmentation pathways of this compound and its adducts. osti.gov Given the compound's reactivity, electrospray ionization (ESI) and other soft ionization techniques are suitable for characterizing it, especially when stabilized through coordination or derivatization. acs.org
The electron impact (EI) mass spectrum of nitroso compounds often shows a detectable molecular ion (M⁺). osti.gov A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso radical (•NO), resulting in a prominent peak at M-30. researchgate.netcdnsciencepub.com Another common fragmentation involves the loss of a hydroxyl radical (•OH, M-17), which can be rationalized by a McLafferty-type rearrangement. researchgate.netcdnsciencepub.com For this compound, cleavage of the strained central C-C bond is also a likely fragmentation pathway.
The high reactivity of the bicyclo[1.1.0]butane scaffold makes it an excellent partner for forming molecular adducts, for instance, with thiols or other nucleophiles, which can then be characterized by MS. researchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of these adducts, providing unequivocal confirmation of their structure. acs.orgresearchgate.net
Interactive Data Table: Expected Mass Spectrometric Fragments for this compound (C₄H₅NO, MW: 83.09 g/mol )
| Fragment Ion | m/z | Proposed Identity | Notes |
| [M]⁺ | 83 | Molecular Ion | The parent radical cation. |
| [M-NO]⁺ | 53 | [C₄H₅]⁺ | Loss of the nitroso radical, a common fragmentation for nitroso compounds. researchgate.netcdnsciencepub.com |
| [M-OH]⁺ | 66 | [C₄H₄N]⁺ | Loss of a hydroxyl radical via rearrangement. researchgate.netcdnsciencepub.com |
| [NO]⁺ | 30 | Nitric Oxide Cation | A common fragment ion observed in the spectra of nitroso compounds. osti.gov |
X-ray Crystallography for Absolute Stereochemistry Determination (of crystalline derivatives)
Due to its likely instability and low melting point, obtaining a single crystal of this compound itself for X-ray diffraction is highly improbable. However, the absolute stereochemistry and precise geometric parameters can be determined by analyzing suitable crystalline derivatives. acs.org Bicyclo[1.1.0]butanes can be converted into stable, crystalline solids through cross-coupling reactions or cycloadditions. rsc.orgresearchgate.net
X-ray crystallographic studies on various bicyclo[1.1.0]butane derivatives have confirmed the distinctive "butterfly" geometry of the ring system. rsc.orgacs.org These studies reveal a characteristically long central, transannular C1-C3 bond, which is a hallmark of this strained scaffold. acs.org The synthesis of a crystalline adduct, for example through a reaction with a substituted alkene or a metal complex, would allow for precise measurement of bond lengths, bond angles, and the interflap angle of the bicyclic core. chemrxiv.orgresearchgate.net This data provides invaluable experimental validation for the structural features predicted by computational and other spectroscopic methods.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State of the Nitroso Nitrogen
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the electronic states of atoms within a molecule. worldscientific.com For this compound, XPS can provide specific information on the chemical environment of the nitroso nitrogen by measuring its core electron binding energies (BE). researchgate.net
The N1s binding energy is highly sensitive to the oxidation state and local environment of the nitrogen atom. rsc.org In nitroso compounds, there can be a significant shift in the N1s binding energy depending on whether the compound exists as a monomer or a dimer (azodioxide). at.uaacs.org The nitrogen in the dimeric form typically appears at a higher binding energy (by as much as 3.4 eV) compared to the monomeric form. acs.org This makes XPS an excellent tool for studying the monomer-dimer equilibrium.
For this compound, the N1s binding energy would also be influenced by the high s-character and strain of the bicyclic ring system. By comparing the experimental N1s binding energy to a theoretical library of values for various nitrogen-containing functional groups, a precise assignment can be made. rsc.org
Interactive Data Table: Typical N1s Binding Energies for Nitrogen Functional Groups
| Nitrogen Environment | Typical N1s Binding Energy (eV) | Reference |
| Pyridinic Nitrogen | 398.2 - 399.1 | sci-hub.se |
| Pyrrolic Nitrogen | ~400.7 | sci-hub.se |
| Amine Nitrogen (-NH₂) | ~400.0 | researchgate.net |
| Nitroso Monomer (-N=O) | 405.1 - 407.8 | acs.orgmpg.de |
| Nitroso Dimer (-N(O)=N-) | ~408.0 | acs.org |
| Nitro Nitrogen (-NO₂) | 405.5 - 406.9 | researchgate.net |
Note: These are general ranges and the exact binding energy for the nitroso nitrogen in this compound would be specific to its unique electronic structure.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
The high strain of the bicyclo[1.1.0]butane ring system predisposes it to reactions involving radical intermediates, particularly through the cleavage of the weak central C-C bond. rsc.org Electron Spin Resonance (ESR) spectroscopy is the most direct and definitive method for detecting and characterizing these transient paramagnetic species. libretexts.org
While direct detection of the short-lived bicyclobutyl radical may be challenging, the use of spin trapping agents can overcome this limitation. nih.govresearchgate.net A spin trap, such as 2-methyl-2-nitrosopropane (B1203614) (MNP) or N-tBu-α-phenylnitrone (PBN), reacts with the transient radical to form a more stable, persistent nitroxide radical adduct that can be readily observed by ESR. nih.govdiva-portal.org
The resulting ESR spectrum provides a wealth of information. The g-value and, more importantly, the hyperfine coupling constants (hfcs) between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H) are characteristic of the trapped radical's structure. researchgate.net Analysis of these hyperfine splittings allows for the unambiguous identification of the radical intermediate formed during reactions of this compound. nih.gov For example, ESR studies on related bicyclo[1.1.0]butane systems have successfully characterized biradical intermediates in pericyclic reactions. nih.govresearchgate.net
Interactive Data Table: Representative ESR Hyperfine Coupling Constants for Trapped Radicals
| Radical Type | Spin Trap | Hyperfine Coupling Constant (aN) in Gauss (G) | Notes |
| Alkyl Radical | MNP | 15 - 16 G | Typical value for MNP adducts of alkyl radicals. |
| Bicyclobutyl Radical Adduct | MNP | ~14.3 - 15.6 mT (143 - 156 G) | The specific value depends on the exact structure and conformation of the adduct. nih.gov |
| Phenyl Radical | PBN | ~14 G | Value for the nitrogen of the nitrone. |
Note: Values are illustrative. The precise hyperfine coupling constants are sensitive to the radical structure, spin trap, and solvent.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Molecular Structure and Bonding
Advanced computational methods are indispensable for understanding the nuanced molecular structure and bonding characteristics of 1-Nitrosobicyclo[1.1.0]butane. These studies provide insights that are often difficult to obtain through experimental means alone.
The bicyclo[1.1.0]butane framework is one of the most strained carbocyclic systems known. rsc.org Its strain energy is a critical factor governing its reactivity. rsc.org Computational chemists employ ab initio and Density Functional Theory (DFT) methods to quantify this strain. acs.orgacs.org For the parent bicyclo[1.1.0]butane, the strain energy is estimated to be around 64 kcal/mol. rsc.orgdiva-portal.org The introduction of a nitroso group at a bridgehead position is expected to modulate this value due to its electronic and steric influences.
A common computational strategy to determine ring strain energy (RSE) involves the use of isodesmic or homodesmotic reactions. acs.orgresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. An illustrative isodesmic reaction for calculating the strain energy of this compound is shown below:
This compound + 4 CH₄ → (CH₃)₃C-NO + 2 CH₃-CH₃
The energy change of this reaction, calculated using a high level of theory (e.g., G4MP2, CCSD(T)) with an appropriate basis set (e.g., aug-cc-pVTZ), provides an estimate of the strain energy.
Table 1: Illustrative Calculated Strain Energies for Bicyclic Compounds
| Compound | Method | Basis Set | Strain Energy (kcal/mol) |
|---|---|---|---|
| Bicyclo[1.1.0]butane | G3 | --- | 66.3 |
| Bicyclo[1.1.1]pentane | G3 | --- | 66.0 |
| Bicyclo[2.1.0]pentane | G3 | --- | 55.6 |
| Bicyclo[2.2.0]hexane | G3 | --- | 53.6 |
This table presents representative strain energy values for related bicyclic systems to provide context for the high strain expected in this compound. The exact value for this compound would require specific calculations.
The bonding at the bridgehead carbons of bicyclo[1.1.0]butane is highly unusual. Theoretical studies indicate that the central C1-C3 bond is primarily p-p in character, a consequence of the severe geometric constraints of the "butterfly" or "propeller" shape of the molecule. rsc.org The inter-orbital angle at the bridgehead carbons deviates significantly from the ideal sp³ hybridization.
Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate these interactions. It would likely reveal that the bridgehead carbons in this compound utilize orbitals with enhanced p-character for the central bond and increased s-character for the external bonds, including the C-N bond. The hybridization of the bridgehead carbon attached to the nitroso group would be a key area of investigation, as the electronegative nitroso group can influence the orbital energies and hybridization state.
The electronic nature of the nitroso group is complex, and its properties can be finely tuned by the substituent it is attached to. researchgate.net Computational methods like DFT are used to analyze the electronic structure and charge distribution. The charge distribution within the N=O moiety is of particular interest, as it dictates the group's reactivity as an electrophile or its participation in radical reactions.
Calculations would likely show a significant polarization of the N=O bond, with a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom. This is a general feature of C-nitroso compounds. acs.org The highly strained bicyclobutyl group, being a strong sigma-donor, would influence the electron density on the nitroso group. This can be quantified through population analysis methods such as Mulliken, Hirshfeld, or Natural Population Analysis (NPA).
Table 2: Illustrative Natural Population Analysis (NPA) Charges for a Substituted Nitrosoalkane
| Atom | NPA Charge (a.u.) |
|---|---|
| C (alpha to N) | +0.15 |
| N | -0.25 |
| O | -0.30 |
This table provides a hypothetical example of the kind of charge distribution that might be expected for this compound based on general principles of nitroso compound chemistry.
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and predicting the feasibility and outcomes of different reaction pathways. frontiersin.org
For a highly reactive molecule like this compound, understanding its reaction mechanisms is crucial. Computational methods can be used to locate the transition state structures for various potential reactions, such as cycloadditions, rearrangements, or reactions with nucleophiles and radicals. diva-portal.orgresearchgate.net The calculation of the vibrational frequencies of a stationary point on the potential energy surface allows for its characterization as a minimum (all real frequencies) or a transition state (one imaginary frequency).
The intrinsic reaction coordinate (IRC) method can then be used to map the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the reaction coordinate. researchgate.net This allows for the calculation of activation barriers, which are key to understanding the kinetics of a reaction.
Many reactions of bicyclo[1.1.0]butane derivatives are known to be highly regioselective and stereoselective. diva-portal.orgresearchgate.net Computational studies can provide valuable insights into the origins of this selectivity. By comparing the activation energies for different possible reaction pathways, the most favorable regio- and stereochemical outcomes can be predicted.
For instance, in a reaction with a nucleophile, attack could potentially occur at the bridgehead carbon (C1) or the methylene (B1212753) carbons (C2/C4). By calculating the activation barriers for both pathways, a prediction can bemade about the regioselectivity of the reaction. Similarly, the stereochemical outcome (e.g., syn vs. anti-attack) can be assessed by comparing the energies of the corresponding transition states. researchgate.net These predictions are invaluable for the rational design of synthetic strategies involving this compound.
No Scientific Data Found for this compound
Despite a comprehensive search of scientific databases and computational chemistry literature, no research or data could be found for the specific chemical compound this compound. As a result, it is not possible to generate an article with scientifically accurate and detailed information as requested.
The inquiry requested a detailed article covering the theoretical and computational chemistry of this compound, including its kinetic and thermodynamic feasibility, molecular dynamics, and predicted reactivity. However, this compound does not appear in published research, preventing the creation of the specified content.
For context, bicyclo[1.1.0]butane and its derivatives are a well-studied class of strained hydrocarbons. Computational studies have been instrumental in understanding their unique bonding and reactivity. For instance, theoretical calculations have been used to determine the geometric parameters of the bicyclo[1.1.0]butane core and to investigate the mechanisms of their reactions, such as additions to the central C-C bond. Research has explored derivatives like 1-cyano-bicyclo[1.1.0]butane and those formed through the single-electron oxidation of the parent molecule, often employing density functional theory (DFT) to rationalize experimental observations.
However, the introduction of a nitroso (-NO) group at the bridgehead position, which would form this compound, has not been described in the available scientific literature. Consequently, there is no data to populate the requested sections on its theoretical chemistry, kinetics, thermodynamics, or molecular dynamics.
Advanced Applications in Organic Synthesis and Chemical Sciences
1-Nitrosobicyclo[1.1.0]butane as a Versatile Synthetic Building Block
The synthetic utility of bicyclo[1.1.0]butanes is largely attributed to the high p-character of the central C1-C3 bond, making it susceptible to cleavage by a range of reagents, including electrophiles, nucleophiles, and radicals. This reactivity allows for the transformation of the compact bicyclic system into a variety of more complex, three-dimensional molecular architectures. The introduction of a nitroso group at a bridgehead position would further enhance the synthetic versatility of the BCB core.
The nitroso group, with its electrophilic nitrogen atom, can be envisioned to participate in a number of transformations. For instance, it could serve as a directing group for metal-catalyzed functionalization of the BCB skeleton or be transformed into other nitrogen-containing functional groups, such as amines or amides, post-reaction. The combination of the strained ring system and the reactive nitroso functionality in a single molecule would make this compound a highly versatile building block for the rapid construction of molecular complexity.
Table 1: Representative Strain-Release Reactions of Bicyclo[1.1.0]butane Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Bicyclo[1.1.0]butane | Enamide | Lewis Acid | 2-amino-bicyclo[2.1.1]hexane |
| Bicyclo[1.1.0]butane | α-cyano chalcone | HFIP | bicyclo[2.1.1]hexane |
| Bicyclo[1.1.0]butane amide | Azadiene | Cu(I) catalyst | bicyclo[2.1.1]hexane |
Application in the Construction of Substituted Cyclobutanes and Bicyclo[2.1.1]hexanes
A key potential application of this compound lies in its use in cycloaddition reactions for the synthesis of substituted cyclobutanes and bicyclo[2.1.1]hexanes. The nitroso group is a well-known dienophile in hetero-Diels-Alder reactions. It is conceivable that this compound could react with conjugated dienes in a [4+2] cycloaddition, where the nitroso group acts as the dienophile. The subsequent rearrangement of the initially formed adduct, driven by the release of ring strain from the BCB core, could lead to the formation of highly substituted cyclobutane (B1203170) derivatives.
Furthermore, the reaction of BCBs with various π-systems is a known strategy for the synthesis of bicyclo[2.1.1]hexanes. For instance, Lewis acid-catalyzed [3+2] cycloadditions of BCBs with enamides have been reported to yield 2-amino-bicyclo[2.1.1]hexanes. rsc.org Similarly, a HFIP-promoted formal [2π+2σ] cycloaddition of BCBs with α-cyano chalcones provides a facile route to bicyclo[2.1.1]hexanes. rsc.org It is plausible that this compound could undergo analogous transformations, where the nitroso group either participates directly in the cycloaddition or influences the regioselectivity and stereoselectivity of the reaction. Catalyst-controlled divergent synthesis strategies, which have been employed for the selective synthesis of bicyclo[2.1.1]hexanes or cyclobutenes from BCB amides and azadienes, could potentially be adapted for reactions involving this compound. nih.govacs.orgresearchgate.net
Generation of Structurally Diverse and Complex Molecular Scaffolds
The unique three-dimensional structure of the bicyclo[1.1.0]butane core makes it an attractive starting point for the synthesis of non-planar molecular scaffolds, which are of increasing interest in medicinal chemistry to "escape from flatland". The merger of C-C bond scission in BCBs with other transformations, such as remote C-H functionalization, has enabled the synthesis of densely substituted cyclobutanes. d-nb.info
The incorporation of a nitroso group into the BCB framework would provide an additional reactive site, allowing for the generation of even greater molecular diversity. For example, after a strain-release reaction involving the BCB core, the nitroso group could be chemically modified to introduce further complexity. This could involve reduction to an amine, oxidation to a nitro group, or participation in further cycloaddition reactions. The ability to perform sequential, chemoselective reactions on both the BCB core and the nitroso group would open up avenues for the creation of novel and complex molecular scaffolds from a single, versatile precursor.
Exploitation of Strain-Release Energy for Novel Bond Formations
The high ring strain of the bicyclo[1.1.0]butane skeleton is the primary driving force for its reactivity. This stored energy can be harnessed to facilitate bond formations that would otherwise be thermodynamically or kinetically unfavorable. In the context of this compound, the release of this strain energy would be coupled to reactions involving the nitroso group, potentially leading to novel chemical transformations.
For example, in a hypothetical intramolecular reaction, the nitroso group could trap a reactive intermediate generated from the ring-opening of the BCB core, leading to the formation of a complex heterocyclic system. Theoretical studies on the cheletropic decomposition of cyclic nitrosoamines have shown that ring strain plays a critical role in determining their thermal stability and reactivity. nih.govresearchgate.net A similar principle would apply to this compound, where the immense strain of the BCB ring would likely lower the activation energy for reactions involving the nitroso group.
Development of Chemoselective Transformation Methodologies
A significant challenge in the synthesis of complex molecules is the ability to perform reactions on one functional group in the presence of others. The development of chemoselective transformation methodologies for a molecule like this compound, which possesses two distinct reactive moieties, would be of considerable synthetic value.
Given the high reactivity of the BCB core, it is likely that many reactions would proceed via initial attack at the strained C-C bonds. However, it may be possible to achieve chemoselectivity under carefully controlled conditions. For instance, certain soft nucleophiles might preferentially react with the electrophilic nitrogen of the nitroso group, leaving the BCB core intact. Conversely, specific catalysts could be developed to activate the BCB ring for strain-release reactions while not interacting with the nitroso group. The ability to selectively address either the strained ring or the nitroso group would allow for a modular and flexible approach to the synthesis of complex target molecules. pitt.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
